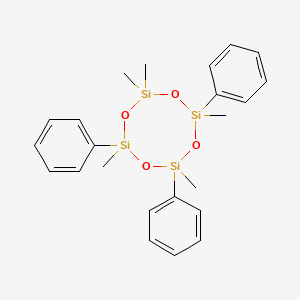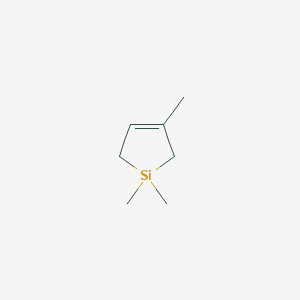
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is a chemical compound that consists of a pyridine ring substituted with a methylpyrrolidine group and a dimethylcarbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate typically involves the reaction of 3-(1-Methylpyrrolidin-2-yl)pyridine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted pyridine derivatives with different functional groups.
科学研究应用
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Nicotine: Structurally similar due to the presence of a pyridine ring and a methylpyrrolidine group.
Anabasine: Another alkaloid with a similar pyridine structure.
Cotinine: A metabolite of nicotine with a related structure.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
6970-04-3 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-10(6-4-8-14-12)11-7-5-9-16(11)3/h4,6,8,11H,5,7,9H2,1-3H3 |
InChI 键 |
CXBVRHNOFNLISC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=C(N=CC=C2)OC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)

